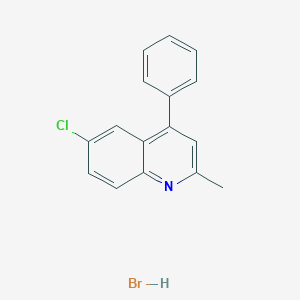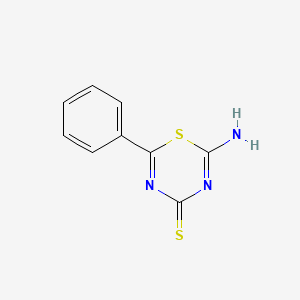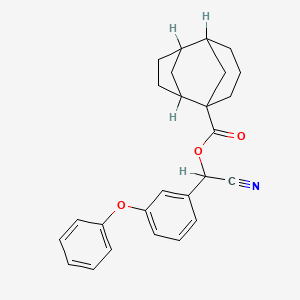
1,1,1,2,2,3,3,4-Octafluorodec-4-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1,2,2,3,3,4-Octafluorodec-4-ene is a fluorinated organic compound characterized by the presence of multiple fluorine atoms attached to a decene backbone. This compound is of significant interest due to its unique chemical properties, which make it valuable in various scientific and industrial applications.
Métodos De Preparación
The synthesis of 1,1,1,2,2,3,3,4-Octafluorodec-4-ene typically involves the fluorination of decene derivatives. One common method includes the use of elemental fluorine or fluorinating agents such as cobalt trifluoride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
1,1,1,2,2,3,3,4-Octafluorodec-4-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of fluorinated carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of partially fluorinated alkanes.
Substitution: Nucleophilic substitution reactions are possible with reagents such as sodium methoxide, leading to the replacement of fluorine atoms with other functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, elevated temperatures, and specific catalysts to enhance reaction rates and selectivity.
Aplicaciones Científicas De Investigación
1,1,1,2,2,3,3,4-Octafluorodec-4-ene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: Fluorinated compounds like this one are often used in the development of pharmaceuticals due to their enhanced metabolic stability and bioavailability.
Medicine: The compound’s unique properties make it a candidate for use in imaging agents for diagnostic purposes, particularly in positron emission tomography (PET) scans.
Industry: It is employed in the production of specialty polymers and surfactants, which have applications in coatings, lubricants, and electronic materials.
Comparación Con Compuestos Similares
1,1,1,2,2,3,3,4-Octafluorodec-4-ene can be compared with other fluorinated compounds such as:
1,1,2,2,3,3,4,4-Octafluoropentane: This compound has a shorter carbon chain and different physical properties, making it suitable for different applications.
Octafluoro-1,4-diiodobutane: This compound contains iodine atoms, which can be used for halogen bonding studies and other specialized applications.
The uniqueness of this compound lies in its specific fluorination pattern and carbon chain length, which confer distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C10H12F8 |
|---|---|
Peso molecular |
284.19 g/mol |
Nombre IUPAC |
1,1,1,2,2,3,3,4-octafluorodec-4-ene |
InChI |
InChI=1S/C10H12F8/c1-2-3-4-5-6-7(11)8(12,13)9(14,15)10(16,17)18/h6H,2-5H2,1H3 |
Clave InChI |
BWRNLAVMSIJMQH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC=C(C(C(C(F)(F)F)(F)F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,1-Dichloro-2-{[(3-iodoprop-2-yn-1-yl)oxy]methyl}cyclopropane](/img/structure/B14351968.png)
![1,1'-[(7-Chloroquinolin-4-yl)azanediyl]di(propan-2-ol)](/img/structure/B14351970.png)

